molecular formula C19H18O5 B3023906 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone CAS No. 898759-98-3

3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone

Cat. No.: B3023906
CAS No.: 898759-98-3
M. Wt: 326.3 g/mol
InChI Key: RXPFTYBOOMJNQZ-UHFFFAOYSA-N
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Description

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone is an organic compound with the molecular formula C19H18O5. It is a derivative of benzophenone, featuring a carboethoxy group and a dioxolane ring.

Mechanism of Action

Action Environment:

Environmental factors (e.g., pH, temperature, presence of other molecules) can influence the compound’s stability and efficacy. For instance, exposure to light or reactive chemicals may degrade it.

For reference, you can find more information about 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone on Ambeed’s website .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone typically involves the following steps:

Industrial Production Methods

Industrial production methods for 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone has several scientific research applications:

Comparison with Similar Compounds

3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone can be compared with other similar compounds, such as:

    Benzophenone: The parent compound, which lacks the carboethoxy and dioxolane groups.

    4-Carboethoxybenzophenone: A derivative with only the carboethoxy group.

    4’-(1,3-Dioxolan-2-yl)benzophenone: A derivative with only the dioxolane ring

The uniqueness of 3-Carboethoxy-4’-(1,3-dioxolan-2-yl)benzophenone lies in the combination of the carboethoxy group and the dioxolane ring, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)16-5-3-4-15(12-16)17(20)13-6-8-14(9-7-13)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPFTYBOOMJNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645105
Record name Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-98-3
Record name Ethyl 3-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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